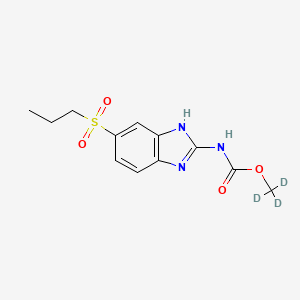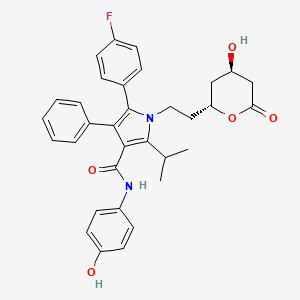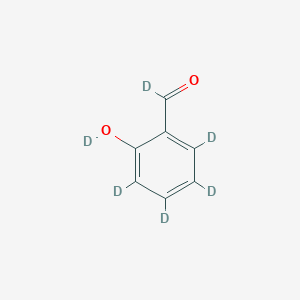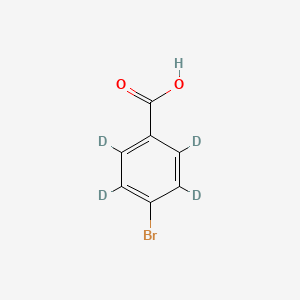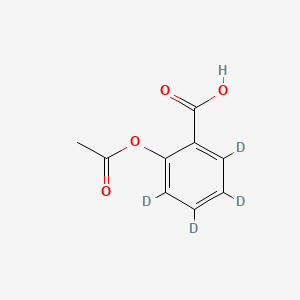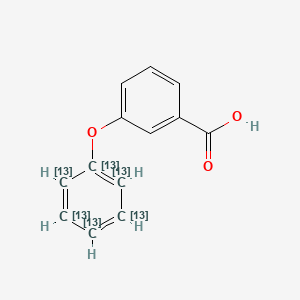
Fapyguanine-13C-15N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fapyguanine-13C-15N3 is a chemical compound with the molecular formula C413CH7N215N3O2 . It is a variant of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .
Synthesis Analysis
The synthesis of Fapyguanine-13C-15N3 involves the use of 15N labeling and analysis of 13C–15N and 1H–15N couplings. This approach allows for the study of the structural aspects and pathways of chemical transformations, such as rearrangements and ring-chain tautomerisms, in monocyclic and fused nitrogen heterocycles .Chemical Reactions Analysis
The chemical reactions involving Fapyguanine-13C-15N3 can be studied using 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution . This approach provides insights into the structural aspects and pathways of chemical transformations .
Applications De Recherche Scientifique
Anticancer Activity
One significant application of Fapyguanine-related compounds is in cancer research. A study on rhenium(I) tricarbonyl aqua complexes, which are structurally related to Fapyguanine, demonstrated promising anticancer properties. These complexes exhibited potent growth inhibitory effects on HeLa cells and were effective in circumventing cisplatin resistance in certain cancer cell lines. The study provided insights into their mechanism of action, including the induction of cell death without causing an increase in intracellular reactive oxygen species or affecting mitochondrial membrane potential. The complexes also showed considerable metabolic stability in vivo, indicating potential for therapeutic applications (Knopf et al., 2017).
Oxidative DNA Damage
Fapyguanine has been studied in the context of oxidative DNA damage. Research has shown that exposure to extremely low frequency magnetic fields can increase levels of FapyGua, a form of Fapyguanine, in rat leukocytes. This suggests that chronic exposure to such fields might be genotoxic, potentially contributing to increased oxidative stress and DNA damage (Yokuş et al., 2008).
DNA Repair Mechanisms
Fapyguanine is also a focus in studies of DNA repair mechanisms. For example, a study discussed the repair of Fapyguanine lesions in DNA, emphasizing the role of specific glycosylases in this process. This research provides valuable information about how cells respond to and repair oxidative damage, an essential aspect of understanding cancer development and aging (Hu et al., 2005).
Safety And Hazards
Orientations Futures
The future directions for Fapyguanine-13C-15N3 could involve its use in advancing the understanding of metabolism, improving disease diagnosis, and accelerating treatment assessment . Hyperpolarized 13C MRI, which could potentially involve Fapyguanine-13C-15N3, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions .
Propriétés
Numéro CAS |
202406-91-5 |
|---|---|
Nom du produit |
Fapyguanine-13C-15N3 |
Formule moléculaire |
C413CH7N215N3O2 |
Poids moléculaire |
173.11 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2,6-diamino-4-hydroxy-5-formamidopyrimidine-13C-15N3; |
Étiquette |
Guanine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



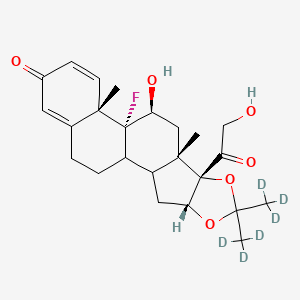
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
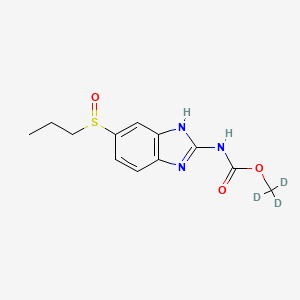
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
